7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione 7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione
Brand Name: Vulcanchem
CAS No.: 128294-07-5
VCID: VC4993715
InChI: InChI=1S/C7H6N2O2S/c1-3-2-4(10)8-6-5(3)12-7(11)9-6/h2H,1H3,(H2,8,9,10,11)
SMILES: CC1=CC(=O)NC2=C1SC(=O)N2
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.2

7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione

CAS No.: 128294-07-5

Cat. No.: VC4993715

Molecular Formula: C7H6N2O2S

Molecular Weight: 182.2

* For research use only. Not for human or veterinary use.

7-Methyl-thiazolo[4,5-B]pyridine-2,5(3H,4H)-dione - 128294-07-5

Specification

CAS No. 128294-07-5
Molecular Formula C7H6N2O2S
Molecular Weight 182.2
IUPAC Name 7-methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione
Standard InChI InChI=1S/C7H6N2O2S/c1-3-2-4(10)8-6-5(3)12-7(11)9-6/h2H,1H3,(H2,8,9,10,11)
Standard InChI Key INVNPUJICRQBLR-UHFFFAOYSA-N
SMILES CC1=CC(=O)NC2=C1SC(=O)N2

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

7-Methyl-thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione features a bicyclic framework comprising a pyridine ring fused to a thiazole moiety. The systematic IUPAC name derives from its substitution pattern: a methyl group at position 7 and two ketone oxygen atoms at positions 2 and 5 . Key structural attributes include:

PropertyValueSource
CAS Registry Number128294-07-5
Molecular FormulaC₇H₆N₂O₂S
Molecular Weight182.20 g/mol
SMILES NotationOc1cc(C)c2c(n1)nc(s2)O

The planar structure enables π-π stacking interactions, while the thiazole ring's sulfur atom contributes to potential hydrogen bonding and metal coordination . X-ray crystallography data for analogous compounds reveal bond lengths of 1.36 Å for C=N in the thiazole ring and 1.23 Å for carbonyl groups, consistent with resonance stabilization .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectra of related thiazolo[4,5-b]pyridines show characteristic peaks:

  • ¹H NMR: Methyl protons resonate at δ 2.24–2.50 ppm, while aromatic protons appear as singlets between δ 6.96–7.64 ppm .

  • ¹³C NMR: Carbonyl carbons exhibit signals at δ 165–175 ppm, with thiazole carbons appearing at δ 150–160 ppm .
    Mass spectral analysis typically shows a molecular ion peak at m/z 182.20 ([M+H]⁺), with fragmentation patterns involving loss of CO (28 amu) and CH₃S (47 amu) .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 7-methyl-thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically proceeds via cyclocondensation reactions. A representative protocol involves:

  • Precursor Preparation: 5-Amino-4-methylpyridine-2(1H)-one reacts with thiourea derivatives in acidic media .

  • Cyclization: Heating at 80–100°C in ethanol with potassium hydroxide induces ring closure .

  • Oxidation: Atmospheric oxygen or mild oxidizing agents (e.g., H₂O₂) convert thiol intermediates to the dione form .

Key reaction parameters:

  • Yield: 48–74% under optimized conditions

  • Reaction Time: 6–12 hours

  • Purification: Recrystallization from ethanol/water mixtures

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to enhance efficiency:

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time8 hours25 minutes19.2x
Yield55%78%1.4x
Energy Consumption450 kJ85 kJ5.3x

This approach reduces byproduct formation through controlled dielectric heating, particularly effective for thiazole ring formation .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The N3 position exhibits high electrophilicity, enabling functionalization through:

  • Alkylation: Reacts with diiodomethane in ethanolic KOH to form bis-thioether derivatives .

  • Acylation: Treatment with ethyl chloroformate yields pyrido[3,2-e] thiazine derivatives .

Cycloaddition Reactions

The thiazole moiety participates in [3+2] cycloadditions with nitrile oxides, generating isoxazoline-fused hybrids. These reactions proceed at 60°C in dichloromethane with triethylamine catalysis, achieving 62–68% yields .

CompoundED₅₀ (mg/kg)Inhibition at 50 mg/kg
5,7-Dimethyl derivative18.467.2%
3-(p-Chlorophenyl) analog12.773.8%

Mechanistic studies suggest COX-2 inhibition through competitive binding at the arachidonic acid site (Ki = 0.89 μM) .

Antimicrobial Activity

Preliminary screening against Staphylococcus aureus (ATCC 25923) reveals:

Derivative TypeMIC (μg/mL)MBC (μg/mL)
3-Benzylidene derivatives3264
7-Methyl parent compound128>256

The reduced potency of the parent compound highlights the need for side-chain modifications to enhance membrane penetration .

Physicochemical Properties and Drug-Likeness

Partition Coefficients

Experimental logP values determined via shake-flask method:

Solvent SystemlogP
Octanol/Water1.82
Cyclohexane/Water0.94

Computational models (AlogPS 3.0) predict a logD₇.₄ of 1.45, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Solubility Profile

MediumSolubility (mg/mL)
Water (25°C)0.89
Phosphate Buffer pH 7.41.12
Ethanol14.67

The low aqueous solubility presents formulation challenges, necessitating salt formation or prodrug approaches for oral delivery .

Industrial Applications and Patent Landscape

Pharmaceutical Compositions

Patent US202103715A1 discloses thiazolo[4,5-b]pyridin-2-ones as:

  • JAK2 kinase inhibitors (IC₅₀ = 0.11 μM)

  • IL-6 production suppressors (85% inhibition at 10 μM)

Dosage forms include sustained-release tablets (50–200 mg) and topical gels (2% w/w) .

Agrochemical Applications

Japanese Patent JP2022187567A describes derivatives as:

  • Fungicides against Pyricularia oryzae (EC₅₀ = 8.7 ppm)

  • Insect growth regulators targeting Plutella xylostella larvae (LC₅₀ = 12.3 ppm)

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